![molecular formula C14H11BrClNO B2623722 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol CAS No. 82607-47-4](/img/structure/B2623722.png)
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol” is a biochemical used for proteomics research . Its molecular formula is C14H11BrClNO, and it has a molecular weight of 324.6 .
Synthesis Analysis
An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis
The crystal structures of Ni2+ and Cu2+ complexes revealed a perfect square planar geometry around the metal ions, with the ligand acting as bidentate through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively .Chemical Reactions Analysis
The Schiff base structure and mono-nuclear homoleptic complexes of the type ML2 for all metal salts used were confirmed through elemental and thermogravimetric analyses, conductivity measurements, powder X-ray diffraction, nuclear magnetic resonance (1H and 13C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies .Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-bromo-3-methylphenyl)iminomethyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-6-12(3-4-13(9)15)17-8-10-7-11(16)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYCIKGZRVETHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2623640.png)
![2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione](/img/structure/B2623641.png)
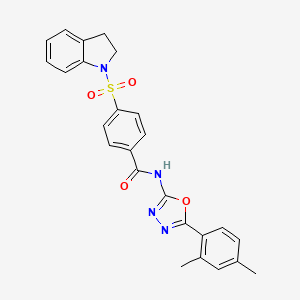
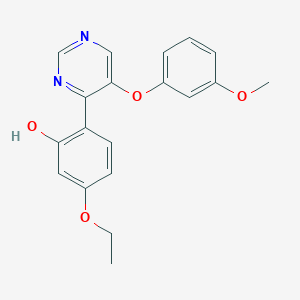
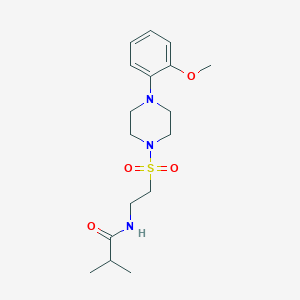

![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)
![methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate](/img/structure/B2623653.png)
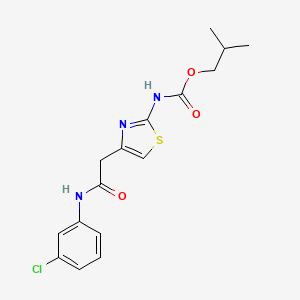
![3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2623655.png)
![2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2623656.png)
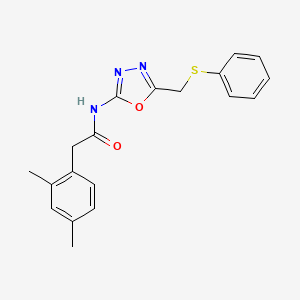
![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)